molecular formula C26H17Cl2N3O3 B11693350 N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11693350
M. Wt: 490.3 g/mol
InChI Key: JCCISLCQAMYMMG-IPPBACCNSA-N
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Description

N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that features a combination of furan, acridine, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves a multi-step process:

    Formation of the furan derivative: The initial step involves the synthesis of the 5-(3,4-dichlorophenyl)furan-2-carbaldehyde through a Vilsmeier-Haack reaction.

    Synthesis of the acridine derivative: The 9-oxoacridin-10(9H)-yl acetic acid is prepared via a Friedländer synthesis.

    Condensation reaction: The final step involves the condensation of the furan aldehyde with the acridine acetic acid hydrazide under reflux conditions in ethanol, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigation of its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide: shares similarities with other acridine derivatives such as:

Uniqueness

The uniqueness of N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to other acridine derivatives.

Properties

Molecular Formula

C26H17Cl2N3O3

Molecular Weight

490.3 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H17Cl2N3O3/c27-20-11-9-16(13-21(20)28)24-12-10-17(34-24)14-29-30-25(32)15-31-22-7-3-1-5-18(22)26(33)19-6-2-4-8-23(19)31/h1-14H,15H2,(H,30,32)/b29-14+

InChI Key

JCCISLCQAMYMMG-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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